molecular formula C14H12N2O2 B5758519 5-allyl-2-(4-nitrophenyl)pyridine

5-allyl-2-(4-nitrophenyl)pyridine

Cat. No.: B5758519
M. Wt: 240.26 g/mol
InChI Key: ZUFVXXBLPOBZFU-UHFFFAOYSA-N
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Description

5-allyl-2-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an allyl group at the 5-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-allyl-2-(4-nitrophenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, allyl bromide, and 4-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Procedure: The allylation of pyridine is achieved by reacting it with allyl bromide in the presence of a base. Subsequently, the resulting allylpyridine is subjected to a condensation reaction with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-allyl-2-(4-nitrophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for nitro group reduction.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other substituents onto the pyridine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-allyl-2-(4-nitrophenyl)pyridine depends on its specific application. For example, if used as a drug candidate, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-nitrophenyl)pyridine: Lacks the allyl group, which may affect its reactivity and applications.

    5-allyl-2-phenylpyridine: Lacks the nitro group, which may influence its biological activity and chemical reactivity.

    5-allyl-2-(4-methylphenyl)pyridine: The methyl group may alter the compound’s properties compared to the nitro group.

Uniqueness: 5-allyl-2-(4-nitrophenyl)pyridine is unique due to the presence of both the allyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-5-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-3-11-4-9-14(15-10-11)12-5-7-13(8-6-12)16(17)18/h2,4-10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVXXBLPOBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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